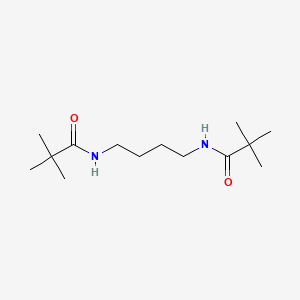
N,N'-1,4-Butanediylbis(2,2-dimethylpropanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-1,4-Butanediylbis(2,2-dimethylpropanamide) is a chemical compound with the molecular formula C20H42N4O2 It is characterized by the presence of two amide groups attached to a butanediyl backbone, with each amide group further connected to a 2,2-dimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,4-Butanediylbis(2,2-dimethylpropanamide) typically involves the reaction of 1,4-diaminobutane with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
1,4-diaminobutane+2×2,2-dimethylpropanoyl chloride→N,N’-1,4-Butanediylbis(2,2-dimethylpropanamide)+2×HCl
Industrial Production Methods
In an industrial setting, the production of N,N’-1,4-Butanediylbis(2,2-dimethylpropanamide) may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents such as dichloromethane or toluene can aid in the dissolution of reactants and facilitate the reaction. Post-reaction, the product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-1,4-Butanediylbis(2,2-dimethylpropanamide) can undergo various chemical reactions, including:
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Yields 2,2-dimethylpropanoic acid and 1,4-diaminobutane.
Oxidation: Produces 2,2-dimethylpropanoic acid.
Substitution: Results in the formation of substituted amides.
Scientific Research Applications
N,N’-1,4-Butanediylbis(2,2-dimethylpropanamide) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in protein and peptide chemistry.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-1,4-Butanediylbis(2,2-dimethylpropanamide) is primarily based on its ability to form hydrogen bonds and interact with other molecules through its amide groups. These interactions can influence the stability and reactivity of the compound in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N’-1,4-Butanediylbis(2,6-dimethoxybenzamide): Similar backbone structure but with different substituents, leading to different chemical properties and applications.
N,N’-1,4-Butanediylbis(3-(2-chlorophenyl)acrylamide):
Oxirane, 2,2’-[1,4-butanediylbis(oxymethylene)]bis-: An epoxide compound with a similar butanediyl backbone, used in different industrial applications.
Uniqueness
N,N’-1,4-Butanediylbis(2,2-dimethylpropanamide) is unique due to its specific combination of amide groups and 2,2-dimethylpropanamide moieties. This structure imparts distinct chemical properties, such as stability and reactivity, making it suitable for various specialized applications in research and industry.
Properties
Molecular Formula |
C14H28N2O2 |
|---|---|
Molecular Weight |
256.38 g/mol |
IUPAC Name |
N-[4-(2,2-dimethylpropanoylamino)butyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C14H28N2O2/c1-13(2,3)11(17)15-9-7-8-10-16-12(18)14(4,5)6/h7-10H2,1-6H3,(H,15,17)(H,16,18) |
InChI Key |
OBSVDROAOPKUEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCCCCNC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















